molecular formula C20H27N3O3S B2665081 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 1448056-52-7

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2665081
CAS No.: 1448056-52-7
M. Wt: 389.51
InChI Key: PFVMJBZMWKVFOA-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The 4-ethoxybenzenesulfonamide moiety is linked via a methylene bridge to the pyrazole ring. Key structural features include:

  • Pyrazole ring: Substituted at positions 1 and 5 with cyclopentyl and cyclopropyl groups, respectively.
  • Lipophilic substituents: Cyclopentyl and cyclopropyl groups likely enhance metabolic stability and membrane permeability compared to smaller alkyl chains.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-2-26-18-9-11-19(12-10-18)27(24,25)21-14-16-13-20(15-7-8-15)23(22-16)17-5-3-4-6-17/h9-13,15,17,21H,2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVMJBZMWKVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibitory properties. This article delves into the biological activity of this compound, summarizing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's steric and electronic properties.
  • Pyrazole Moiety : Known for its diverse pharmacological activities, the pyrazole ring is crucial for the compound's interaction with biological targets.
  • Sulfonamide Group : This functional group enhances the compound's biological activity and solubility.

The molecular formula is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S with a molecular weight of approximately 389.5 g/mol.

Research indicates that this compound exhibits significant anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.
  • NF-κB Pathway Suppression : It inhibits the activation of NF-κB, a transcription factor that plays a key role in regulating immune response and inflammation.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings
Anti-inflammatory Effects Reduced edema and leukocyte migration in animal models
Cytokine Modulation Decreased IL-6 and TNF-α levels
NF-κB Inhibition Suppressed NF-κB activation, leading to reduced inflammation
Enzyme Inhibition Potential COX-2 inhibitor; structure suggests similar activity

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

  • Synthesis and Evaluation of Pyrazole Derivatives :
    • A study conducted on sulfonamide-containing pyrazole derivatives demonstrated their effectiveness in blocking COX enzymes, emphasizing their potential as anti-inflammatory agents in both in vitro and in vivo settings .
    • The structure–activity relationship (SAR) analyses revealed that modifications to the pyrazole ring significantly influenced biological activity, suggesting that N-(cycloalkyl) substitutions could enhance efficacy against inflammatory pathways .
  • Clinical Implications :
    • Compounds with similar structures have been evaluated for their pharmacokinetic profiles, leading to the identification of candidates suitable for clinical trials targeting conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Structural Analogues

(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide ()
  • Core structure: Pyrazole linked to benzenesulfonamide via a methyleneamino group (vs. methylene in the target compound).
  • Substituents : Phenyl groups at position 1 of the pyrazole (vs. cyclopentyl/cyclopropyl in the target).
Descarbonsildenafil (AOAC SMPR 2014.012, )
  • Core structure : Pyrazolo[4,3-d]pyrimidine (vs. pyrazole in the target).
  • Sulfonamide group : Shares the 4-ethoxybenzenesulfonamide moiety, suggesting similar electronic profiles.
  • Bioactivity : Likely targets phosphodiesterase enzymes (e.g., PDE5 inhibition, akin to sildenafil analogs) .
  • Lipophilicity : The pyrazolopyrimidine core and propyl substituents may increase logP compared to the target compound.
Benzimidazole Derivatives ()
  • Core structure : Benzimidazole (vs. pyrazole in the target).
  • Substituents : B1 (4-methoxyaniline) and B8 (acetamide) lack sulfonamide groups but share methoxy/ethoxy aromatic systems.
  • Hydrogen bonding: Benzimidazole NH groups act as hydrogen-bond donors, while sulfonamides in the target compound offer stronger acceptor/donor pairs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) H-Bond Donors H-Bond Acceptors
Target Compound C₂₁H₂₈N₄O₃S 416.54 ~3.2 2 (NH, SO₂NH) 5 (O, N, SO₂)
(E)-4-((Pyrazol-5-yl)methylene)amino analog C₂₀H₁₈N₄O₂S 386.45 ~2.8 2 6
Descarbonsildenafil C₂₁H₃₀N₆O₄S 478.58 ~3.5 3 8
B1 (Benzimidazole derivative) C₁₅H₁₅N₃O 253.30 ~1.9 2 3

Notes:

  • The target compound’s cyclopentyl/cyclopropyl groups increase logP compared to B1 but remain lower than Descarbonsildenafil due to the latter’s fused heterocycle.
  • Sulfonamide groups enhance hydrogen-bond acceptor capacity vs. benzimidazoles or acetamides .

Hydrogen-Bonding and Crystal Packing ()

The target compound’s sulfonamide group can form robust hydrogen-bonding networks (R₂²(8) motifs), influencing solubility and crystal stability. In contrast, benzimidazole derivatives () rely on NH···O/N interactions, which are weaker and less directional .

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